2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide
Description
2-(5-Chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with chloro (Cl) and methyl (Me) groups at positions 5 and 6, respectively. The acetamide moiety is linked to a 2-methoxyphenyl group, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11-7-17-13(9-14(11)19)12(10-23-17)8-18(21)20-15-5-3-4-6-16(15)22-2/h3-7,9-10H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUJMEBRADBFNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Chlorination and Methylation: The benzofuran ring is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide, respectively.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the chlorinated and methylated benzofuran with 2-methoxyphenylacetic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chlorine atom in the benzofuran ring can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted benzofuran derivatives.
Scientific Research Applications
2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide has been studied for various scientific research applications, including:
Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer, infections, and inflammatory conditions.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s benzofuran core distinguishes it from other acetamide derivatives. Key structural comparisons include:
Heterocyclic Core Variations
- Benzothiazole Derivatives: N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide (Patent EP3348550A1) replaces the benzofuran with a benzothiazole ring.
Oxadiazole-Thiol Derivatives :
Compounds like N-[5-(4-Methoxyphenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide () feature oxadiazole-thiol and pyridinyl groups. These polar heterocycles may enhance solubility but reduce lipophilicity relative to the benzofuran core .
Substituent Modifications
- Methoxy Positioning: The 2-methoxyphenyl group in the target compound contrasts with derivatives bearing 3-methoxy or 3,4,5-trimethoxyphenyl substituents (e.g., EP3348550A1).
- Chloroacetamide Pesticides :
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and pretilachlor share the chloroacetamide backbone but incorporate bulkier alkyl substituents, optimizing herbicidal activity through soil adsorption and volatility .
Anticancer Activity
Physicochemical Properties
- Lipophilicity : The benzofuran core and chloro-methyl groups in the target compound likely increase logP compared to polar oxadiazole derivatives.
- Solubility : Methoxy and acetamide groups may improve aqueous solubility relative to trifluoromethylbenzothiazole analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
